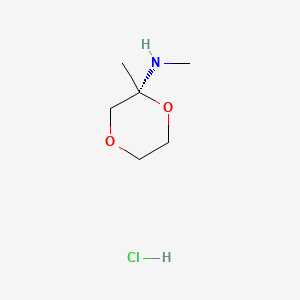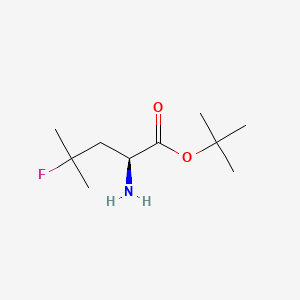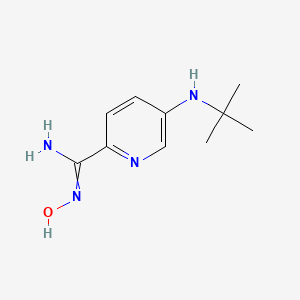
Pyrimidine-4,5,6-triamine;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-4,5,6-triamine sulfate is an organic compound with the molecular formula C4H10N6O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine-4,5,6-triamine sulfate is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrimidine-4,5,6-triamine sulfate can be synthesized through several methods. One common method involves the reduction of 4,6-diamino-5-nitrosopyrimidine using hydrogen in the presence of a palladium catalyst. The reaction is typically carried out in methanol at room temperature for about 8 hours . Another method involves the reduction of 4,6-diamino-5-(p-tolylazo)pyrimidine using Raney nickel as a catalyst in water at 90°C for 6 hours .
Industrial Production Methods
Industrial production of pyrimidine-4,5,6-triamine sulfate often involves large-scale synthesis using similar reduction methods. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine-4,5,6-triamine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: As mentioned earlier, it can be synthesized through reduction reactions.
Substitution: It can undergo substitution reactions where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium or Raney nickel catalysts.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrimidine derivatives with different functional groups, while substitution reactions can yield a variety of substituted pyrimidines.
Applications De Recherche Scientifique
Pyrimidine-4,5,6-triamine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of pyrimidine-4,5,6-triamine sulfate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit pyrimidine biosynthesis in bacteria, making it effective against a wide range of bacterial infections . The compound’s effectiveness is thought to be due to its ability to interfere with the synthesis of nucleotides, which are essential for DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6-Triaminopyrimidine: A closely related compound with similar chemical properties.
2,4,5,6-Tetraaminopyrimidine: Another derivative of pyrimidine with four amino groups.
Uniqueness
Pyrimidine-4,5,6-triamine sulfate is unique due to its specific arrangement of amino groups and its sulfate salt form. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Conclusion
Pyrimidine-4,5,6-triamine sulfate is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex organic compounds and potential therapeutic agents.
Propriétés
Formule moléculaire |
C4H7N5O4S-2 |
|---|---|
Poids moléculaire |
221.20 g/mol |
Nom IUPAC |
pyrimidine-4,5,6-triamine;sulfate |
InChI |
InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4)/p-2 |
Clé InChI |
RKJICTKHLYLPLY-UHFFFAOYSA-L |
SMILES canonique |
C1=NC(=C(C(=N1)N)N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)



![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)

![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)
![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)
![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)



